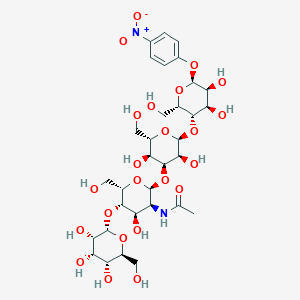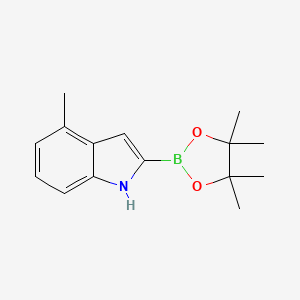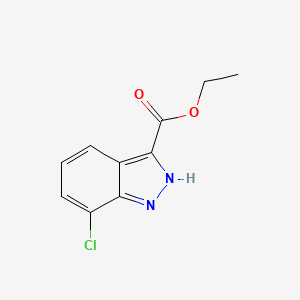
3-(3,5-Difluorophenoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Difluorophenoxy)aniline is an organic compound characterized by the presence of a phenylamine group attached to a difluorophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorophenoxy)aniline typically involves the reaction of 3,5-difluorophenol with aniline under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the aniline, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-Difluorophenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Chlorine, bromine, halogenating agents
Major Products Formed
Oxidation: Quinones
Reduction: Reduced amine derivatives
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
3-(3,5-Difluorophenoxy)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3,5-Difluorophenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Difluorophenol
- 3,5-Difluorophenylboronic acid
- 3,5-Difluorophenylpropionic acid
Uniqueness
3-(3,5-Difluorophenoxy)aniline is unique due to the presence of both the difluorophenoxy and phenylamine groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or specificity in certain reactions, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
887580-88-3 |
|---|---|
Fórmula molecular |
C12H9F2NO |
Peso molecular |
221.2 g/mol |
Nombre IUPAC |
3-(3,5-difluorophenoxy)aniline |
InChI |
InChI=1S/C12H9F2NO/c13-8-4-9(14)6-12(5-8)16-11-3-1-2-10(15)7-11/h1-7H,15H2 |
Clave InChI |
FWFSRUCDLHUJHX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OC2=CC(=CC(=C2)F)F)N |
SMILES canónico |
C1=CC(=CC(=C1)OC2=CC(=CC(=C2)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![C-[2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methylamine](/img/structure/B1501593.png)





![2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one](/img/structure/B1501618.png)



![1,3,3-Trimethyl-2-((E)-2-(2-(1-naphthyl)-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B1501634.png)

![3-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B1501637.png)

